N-Desethyl Etifoxine-d5

Description

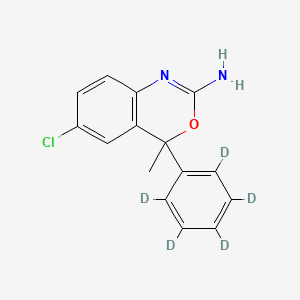

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,1-benzoxazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSDPKVMKMOURZ-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)N=C(O2)N)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Concepts and Research Significance of N Desethyl Etifoxine D5

Contextualization of Etifoxine (B195894) Metabolism and the Research Imperative for its N-Desethyl Metabolite

Etifoxine, a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class, exerts its effects through a dual mechanism involving the modulation of GABAA receptors and the stimulation of neurosteroid synthesis. nih.govdrugbank.comtandfonline.com Upon oral administration, Etifoxine is rapidly absorbed and extensively metabolized in the liver. nih.govwikipedia.org This biotransformation process results in the formation of several metabolites, one of which is N-desethyl etifoxine, an active metabolite formed through N-deethylation. nih.govnih.gov

Rationale for Stable Isotope Labeling in Pharmaceutical Research: The Deuteration Strategy

Stable isotope labeling is a powerful technique in which one or more atoms in a molecule are replaced with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.commusechem.comproteogenix.science This subtle modification creates a compound that is chemically identical to the original but has a different molecular weight, which can be easily distinguished by mass spectrometry. musechem.com

The deuteration strategy, involving the substitution of hydrogen with deuterium, is particularly valuable in pharmaceutical research for several key reasons: musechem.comwikipedia.org

Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.netacs.org This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. wikipedia.orgresearchgate.netacs.org

Improved Pharmacokinetic Profiles: By strategically placing deuterium at sites of metabolic vulnerability, the metabolic degradation of a drug can be slowed down, potentially leading to an extended half-life and improved pharmacokinetic properties. researchgate.netnih.gov

Internal Standards in Bioanalysis: Deuterated compounds serve as ideal internal standards in quantitative bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). musechem.comveeprho.com Because they are chemically identical to the analyte of interest, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, leading to highly accurate and precise quantification. musechem.com

Establishing N-Desethyl Etifoxine-d5 as a Critical Tool in Advanced Bioanalytical and Metabolic Investigations

This compound is a deuterium-labeled analog of N-desethyl etifoxine, where five hydrogen atoms have been replaced by deuterium. veeprho.com This strategic labeling makes it an invaluable tool for researchers. Its primary application is as an internal standard for the accurate quantification of the non-labeled N-desethyl etifoxine in biological matrices such as plasma and urine. veeprho.com

By adding a known amount of this compound to a biological sample, scientists can use isotope dilution mass spectrometry to precisely measure the concentration of the endogenously formed N-desethyl etifoxine. This technique corrects for any sample loss during extraction and accounts for variations in instrument response, ensuring the reliability of pharmacokinetic data. ubc.ca The use of this compound allows for sensitive and selective analytical methods, which are essential for detailed drug metabolism and pharmacokinetic (DMPK) studies. ubc.casymeres.com These studies are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical component of drug development and regulatory approval. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 6-Chloro-4-methyl-4-(phenyl-d5)-4H-3,1-benzoxazin-2-amine veeprho.com |

| Molecular Formula | C₁₅H₈D₅ClN₂O scbt.com |

| Molecular Weight | 277.76 g/mol scbt.com |

| Parent Compound | Etifoxine |

| Primary Application | Analytical internal standard for LC-MS/MS assays veeprho.com |

Synthetic Methodologies and Isotopic Derivatization of N Desethyl Etifoxine D5

Strategic Approaches for Deuterium (B1214612) Incorporation into Etifoxine (B195894) Derivatives

The primary strategy for incorporating deuterium into etifoxine and its derivatives is to leverage the kinetic isotope effect (KIE) to influence the drug's metabolic pathway. This approach involves selectively replacing one or more hydrogen atoms with deuterium atoms at sites that are susceptible to metabolic transformation, particularly oxidation by cytochrome P450 (CYP) enzymes google.comgoogle.com.

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond google.comresearchgate.net. This increased bond strength can make the C-D bond more difficult to break, thus slowing the rate of metabolic reactions that involve the cleavage of this bond google.com. In the context of etifoxine derivatives, this can lead to several potential benefits in a research setting:

Reduced Metabolic Rate: Slowing down metabolism can alter the pharmacokinetic properties of the molecule, providing a tool to study its absorption, distribution, metabolism, and excretion (ADME) profile google.comnih.gov.

Improved Metabolic Stability: Deuteration can enhance the stability of a compound against metabolic degradation, which is a key area of investigation in drug discovery nih.gov.

This "deuterium switch" is a recognized strategy in medicinal chemistry to create novel chemical entities with potentially modified properties for research purposes researchgate.netnih.gov. The goal is to retain the core pharmacological activity of the parent molecule while altering its metabolic fate in a predictable manner researchgate.net.

Chemical Reaction Pathways and Precursor Selection for N-Desethyl Etifoxine-d5 Synthesis

The synthesis of this compound requires a multi-step chemical process where the selection of an appropriate deuterated precursor is the most critical step. Based on the molecular formula, C₁₅H₈ClN₂OD₅, the "d5" designation corresponds to the five hydrogen atoms on the phenyl group being replaced by deuterium.

A plausible synthetic pathway would therefore begin with a deuterated phenyl precursor.

Precursor Selection:

Deuterated Phenyl Source: The synthesis would logically commence with benzene-d6. This starting material is then used to create a deuterated organometallic reagent, such as phenyl-d5 magnesium bromide (a Grignard reagent), which serves as the donor for the deuterated phenyl ring.

Illustrative Reaction Pathway:

Formation of the Benzoxazine (B1645224) Core: The non-deuterated portion of the molecule, the 2-amino-6-chloro-4-methyl-4H-3,1-benzoxazine core, is synthesized through established organic chemistry methods.

Incorporation of the Deuterated Moiety: The key step involves the reaction of the benzoxazine precursor with the phenyl-d5 magnesium bromide. This Grignard reaction attaches the deuterated phenyl ring at the C4 position of the benzoxazine structure.

Purification: The final product, this compound, is isolated and purified from the reaction mixture using techniques such as column chromatography to remove unreacted starting materials and reaction byproducts.

This targeted approach ensures that the deuterium atoms are located specifically on the phenyl ring, creating the desired isotopically labeled compound for use as an analytical standard or research tool.

Advanced Spectroscopic and Chromatographic Techniques for Confirming Isotopic Purity and Structural Integrity in Research Applications

After synthesis, the resulting this compound must be rigorously analyzed to confirm its chemical structure and, crucially, to determine its isotopic purity. A combination of advanced chromatographic and spectroscopic techniques is employed for this purpose almacgroup.comaxios-research.com.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These methods are first used to establish the chemical purity of the compound. By passing the sample through a column, HPLC/UHPLC separates this compound from any non-isotopic impurities, ensuring that the subsequent spectroscopic analysis is performed on a pure sample almacgroup.com.

Spectroscopic Techniques:

Mass Spectrometry (MS): This is the definitive technique for confirming isotopic incorporation and determining purity. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, can precisely measure the mass-to-charge ratio of the molecule almacgroup.comresearchgate.net.

Mass Confirmation: The analysis confirms the presence of the target molecule by matching its measured molecular weight to the theoretical weight of this compound (277.77 g/mol ), which is approximately 5 mass units higher than its non-deuterated counterpart (272.74 g/mol ) axios-research.comtlcstandards.com.

Isotopic Purity Calculation: By examining the mass spectrum, analysts can quantify the ratio of the desired d5-labeled compound to any residual d0 to d4 versions. This is achieved by integrating the extracted ion chromatograms (EIC) for each isotopic species to calculate the percentage of isotopic enrichment almacgroup.comresearchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence on the phenyl ring.

A comprehensive Certificate of Analysis (COA) for a reference standard of this compound would include data from these techniques to validate its identity, chemical purity, and isotopic enrichment axios-research.com.

Interactive Data Tables

Analytical Techniques for Characterization

| Technique | Purpose | Key Findings for this compound |

| HPLC/UHPLC | Determines chemical purity. | A single, sharp peak indicates a high degree of chemical purity, free from synthetic byproducts. |

| Mass Spectrometry (MS) | Confirms molecular weight and isotopic enrichment. | Detects a molecular ion peak consistent with the mass of the d5 isotopologue (C₁₅H₈D₅ClN₂O). Allows for the calculation of isotopic purity (e.g., >99% d5). almacgroup.comresearchgate.net |

| ¹H NMR Spectroscopy | Confirms chemical structure and site of deuteration. | Absence of proton signals corresponding to the phenyl group. |

| ²H NMR Spectroscopy | Directly detects deuterium atoms. | A signal in the aromatic region confirms the presence of deuterium on the phenyl ring. |

Advanced Analytical Frameworks Utilizing N Desethyl Etifoxine D5

Principles and Optimization of Stable Isotope Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are powerful tools for understanding chemical and biological processes. symeres.com In quantitative bioanalysis, stable isotope dilution (SID) using a labeled internal standard is considered the gold standard. oup.com The underlying principle is that a stable isotope-labeled analog of the analyte will exhibit nearly identical physicochemical properties to the unlabeled compound. acanthusresearch.com This similarity ensures that both the analyte and the internal standard behave similarly during sample preparation, chromatographic separation, and mass spectrometric detection, thereby correcting for variations and losses throughout the analytical workflow. nebiolab.comwuxiapptec.com

N-Desethyl Etifoxine-d5 serves as an ideal internal standard for its parent compound, etifoxine (B195894), and its non-labeled metabolite, N-desethyl etifoxine. The introduction of five deuterium atoms creates a mass difference that is easily distinguishable by a mass spectrometer, while minimally affecting the compound's chemical behavior. A mass difference of at least three mass units is generally recommended to avoid spectral overlap between the analyte and the internal standard. acanthusresearch.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Etifoxine and its Metabolites

The development of robust and sensitive analytical methods is crucial for the accurate quantification of drugs and their metabolites in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers high selectivity and sensitivity for this purpose. mdpi.com The use of a stable isotope-labeled internal standard like this compound is integral to the development and validation of LC-MS/MS methods for etifoxine and its metabolites.

Method validation is a critical step to ensure the reliability of the analytical data. mdpi.com A typical validation process for an LC-MS/MS method for etifoxine and its metabolites would include the assessment of linearity, accuracy, precision, selectivity, and stability. nih.gov For instance, a study utilizing a deuterated internal standard for etifoxine demonstrated a linear range of 1–500 ng/mL with a high correlation coefficient (R² > 0.99).

Table 1: Key Parameters in LC-MS/MS Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

This table provides a general overview of key validation parameters and typical acceptance criteria in bioanalytical method validation.

Strategic Sample Preparation and Extraction Protocols for Diverse Biological Matrices in Research (e.g., plasma, tissues, cell lysates)

The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. slideshare.net Common biological matrices in etifoxine research include plasma, tissues, and cell lysates. uab.edu The choice of extraction protocol depends on the physicochemical properties of the analyte and the nature of the matrix. slideshare.net

For the analysis of etifoxine and its metabolites, common extraction techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. bohrium.com This technique is often used in high-throughput settings.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases. For etifoxine, a non-polar solvent like methyl tert-butyl ether and hexane (B92381) can be used to extract the drug and its metabolites from the aqueous plasma. google.com

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. SPE can provide cleaner extracts compared to PPT and LLE. biotage.com

The inclusion of this compound at the beginning of the sample preparation process is crucial. Because it behaves almost identically to the unlabeled analyte, it effectively compensates for any loss of analyte that may occur during the extraction steps. researchgate.net

Comprehensive Assessment of Analytical Precision, Accuracy, and Matrix Effects Facilitated by Deuterated Analogs

The use of a deuterated internal standard like this compound significantly enhances the precision and accuracy of quantitative bioanalysis. researchgate.nettexilajournal.com Precision refers to the reproducibility of the measurements, while accuracy reflects how close the measured value is to the true value. plos.org

A significant challenge in LC-MS/MS analysis is the "matrix effect," which refers to the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix. tandfonline.comwaters.com This can lead to inaccurate quantification. tandfonline.com A stable isotope-labeled internal standard is the most effective tool to compensate for matrix effects. wuxiapptec.com Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement. texilajournal.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized. nebiolab.com

However, it is important to note that in some cases, particularly with a high number of deuterium atoms, a slight chromatographic separation between the deuterated and non-deuterated compounds can occur due to the deuterium isotope effect. tandfonline.comtandfonline.com This can potentially lead to differential matrix effects and impact quantification accuracy. waters.com Therefore, careful chromatographic optimization is necessary to ensure co-elution. chromatographyonline.com

Application in High-Throughput Screening and Mechanistic Research Assays

The robustness and reliability afforded by this compound make it highly suitable for high-throughput screening (HTS) and mechanistic research assays. HTS involves the rapid testing of large numbers of compounds to identify those with a desired biological activity. selvita.com In such a setting, the use of a stable isotope-labeled internal standard in LC-MS/MS assays ensures the accuracy and reproducibility of the quantitative data, which is essential for making correct decisions about which compounds to advance in the drug discovery pipeline. nih.gov

In mechanistic research, stable isotope tracers are invaluable for elucidating biochemical pathways and reaction kinetics. nih.gov For example, this compound can be used to accurately quantify the formation of the N-desethyl etifoxine metabolite over time in in vitro or in vivo systems. This allows researchers to study the kinetics of the metabolic reaction and investigate the factors that may influence it. The use of stable isotopes can also help in identifying and quantifying drug metabolites, providing crucial information for understanding a drug's metabolic fate. medchemexpress.com

Integration with Complementary Chromatographic Separations and Detection Modalities

While LC-MS/MS is the predominant technique for quantitative bioanalysis, this compound can also be integrated with other analytical platforms. Different chromatographic techniques, such as gas chromatography (GC) or supercritical fluid chromatography (SFC), can be coupled with mass spectrometry. The principles of stable isotope dilution remain the same regardless of the separation technique employed.

Furthermore, different mass spectrometric detection modalities can be utilized. High-resolution mass spectrometry (HRMS), for example, provides highly accurate mass measurements, which can aid in the identification of unknown metabolites and enhance the specificity of the analysis. The use of this compound as an internal standard is compatible with both triple quadrupole (tandem) and high-resolution mass spectrometers. The choice of analytical platform will depend on the specific requirements of the research question, such as the desired sensitivity, selectivity, and throughput.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Etifoxine |

| N-desethyl etifoxine |

| Acetonitrile |

| Methyl tert-butyl ether |

| Hexane |

| Deuterium |

| Carbon-13 |

Pharmacokinetic and Metabolic Characterization of Etifoxine and Its N Desethyl Metabolite in Preclinical Systems

N-Desethyl Etifoxine (B195894) as a Primary Metabolite in In Vitro and In Vivo (Animal) Biotransformation Studies

The transformation of Etifoxine within biological systems results in the formation of several metabolites, with N-Desethyl Etifoxine being a principal product. google.comgoogle.com This process of de-ethylation occurs at the ethylamino group of the Etifoxine molecule. The resulting metabolite, N-Desethyl Etifoxine, has been identified as being pharmacologically active. wikipedia.org The deuterated version of N-Desethyl Etifoxine, N-Desethyl Etifoxine-d5, serves as a crucial tool in research, particularly in pharmacokinetic and metabolic studies, by allowing for precise quantification and tracking due to its distinct mass signature.

Elucidation of Specific Metabolic Pathways of Etifoxine Leading to N-Dealkylation

The primary metabolic pathway for Etifoxine involves hepatic N-dealkylation, a process that removes an ethyl group to form N-Desethyl Etifoxine. drugbank.com This biotransformation is a common route for many drugs and is a key determinant of their duration of action and clearance from the body. In addition to N-dealkylation, other metabolic transformations of Etifoxine have been noted, including hydroxylation. researchgate.net The liver is the main site of these metabolic processes. wikipedia.orgdovepress.comnih.gov

Identification of Cytochrome P450 Isoforms and Other Enzymatic Systems Governing N-Desethyl Etifoxine Formation

The N-dealkylation of Etifoxine is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. While the specific isoforms responsible for Etifoxine's N-dealkylation have not been definitively identified in the provided search results, studies on other drugs undergoing similar metabolic transformations highlight the involvement of multiple CYP isoforms. For instance, the N-dealkylation of perphenazine (B1679617) involves CYP1A2, CYP3A4, CYP2C19, and CYP2D6. nih.govnih.gov Similarly, the desethylation of levomilnacipran (B1675123) is mainly catalyzed by CYP3A4 with minor contributions from CYP2C8, CYP2C19, CYP2D6, and CYP2J2. drugbank.com These examples suggest that a similar array of CYP enzymes could be involved in the formation of N-Desethyl Etifoxine.

In Vitro Metabolic Stability and Reaction Phenotyping Studies in Preclinical Liver Models (e.g., microsomes, hepatocytes)

In vitro models, such as liver microsomes and hepatocytes, are essential tools for studying the metabolic stability of drug candidates. wuxiapptec.comnih.govgoogle.com These systems contain the necessary enzymatic machinery to predict how a drug will be metabolized in a whole organism. Studies using rat and human liver microsomes have shown that deuterated analogs of Etifoxine can exhibit greater metabolic stability compared to the parent compound. bioworld.com For example, a deuterated Etifoxine analog showed a half-life of 14 minutes in rat liver microsomes and 41 minutes in human liver microsomes. bioworld.com Such studies are crucial for optimizing the pharmacokinetic properties of new drug candidates. nih.gov The use of these in vitro systems allows for the determination of key kinetic parameters like metabolic rate and intrinsic clearance. wuxiapptec.com

Detailed Preclinical Pharmacokinetic Profiling of Etifoxine and its N-Desethyl Metabolite in Animal Models

Preclinical studies in animal models are fundamental for understanding the pharmacokinetic profile of a drug and its metabolites. These studies provide data on how the drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted. mdpi.comalzdiscovery.org

Absorption, Distribution, and Excretion Dynamics in Laboratory Animals

Following oral administration in animals, Etifoxine is rapidly absorbed. wikipedia.orgnih.gov It exhibits high bioavailability, estimated to be around 90%. wikipedia.orgdovepress.comnih.gov Etifoxine binds extensively to plasma proteins, with a binding rate of 88-95%. wikipedia.orgdovepress.comnih.gov The drug is known to be distributed to the brain and can cross the placental barrier. nih.govgabarx.com

In rats, intraperitoneal administration of Etifoxine at a dose of 50 mg/kg resulted in significant increases in the brain concentrations of pregnenolone (B344588), progesterone, 5α-dihydroprogesterone, and allopregnanolone (B1667786) within 30 minutes. gabarx.com The elimination half-life of Etifoxine is approximately 6 hours, while its active metabolite, diethyletifoxine (which appears to be a typo in the source for N-Desethyl Etifoxine), has a much longer half-life of nearly 20 hours. wikipedia.orgnih.gov Excretion occurs mainly through the urine in the form of metabolites, with a smaller portion excreted in the bile. wikipedia.org

Pharmacokinetic Parameters of a Deuterated Etifoxine Analog in Sprague-Dawley Rats

| Parameter | Value |

|---|---|

| Dose | 50 mg/kg p.o. |

| AUC(0-12) | 8337 h*ng/mL |

| Cmax | 1930 ng/mL |

Data from a study on an exemplified deuterated etifoxine analog. bioworld.com

Interspecies Comparative Metabolism and In Vitro-In Vivo Correlation Studies

The investigation of a drug's metabolic fate across different preclinical species is a cornerstone of drug development, providing critical insights into potential efficacy and safety in humans. For etifoxine, the primary metabolic pathway involves the N-deethylation of the ethylamino group to form its main active metabolite, N-desethyl etifoxine. researchgate.net The deuterated analog, this compound, serves as an essential analytical internal standard for the precise quantification of this metabolite in various biological matrices during pharmacokinetic and metabolic research. This section explores the comparative metabolism of etifoxine in preclinical systems and the correlation between laboratory (in vitro) and organismal (in vivo) findings.

Interspecies Comparative Metabolism

In vitro metabolic studies using liver preparations from various species are instrumental in predicting metabolic pathways. Studies on etifoxine have been conducted in several preclinical animal models, including rats, mice, and horses, revealing both similarities and differences in its biotransformation. researchgate.netscribd.comnih.gov

Research using equine liver S9 fractions identified deethylation as a major in vitro metabolic route for etifoxine. researchgate.net This finding aligns with metabolism studies in rodents. For instance, in vivo studies in rats have consistently shown that etifoxine administration leads to the formation of N-desethyl etifoxine and subsequent neurosteroids in both plasma and the brain. nih.gov This suggests that N-deethylation is a conserved metabolic pathway across these species.

However, significant interspecies differences in drug metabolism are common. While direct comparative studies for etifoxine across multiple species are limited, research on other drugs highlights this variability. For example, in vitro studies on the sedative zaleplon using liver S9 fractions from rats and monkeys showed a marked species difference. researchgate.net In rat preparations, N-deethylation was the predominant pathway, whereas, in monkey preparations, aromatic oxidation to form 5-oxo-Zaleplon occurred at a much higher rate. researchgate.net Such species-specific preferences in metabolic pathways underscore the importance of using multiple preclinical models to build a comprehensive metabolic profile before human studies. Studies in different mouse strains have also noted variations in the pharmacodynamic response to etifoxine, although the brain/plasma concentration ratios of the parent drug did not differ significantly, pointing towards potential differences in receptor sensitivity or downstream metabolic handling. mun.ca

| Preclinical Species | In Vitro System | Primary Metabolic Pathway Observed | Key Findings/Metabolites |

|---|---|---|---|

| Horse | Liver S9 Fraction | Deethylation | N-desethyl etifoxine identified as a major metabolite. researchgate.net |

| Rat | Forebrain Membranes, Hypothalamic Homogenates | Neurosteroidogenesis (downstream of metabolism) | Increased levels of pregnenolone, progesterone, and allopregnanolone following etifoxine administration. nih.govplos.org |

| Frog | Hypothalamic Homogenates | Neurosteroidogenesis | Stimulated conversion of pregnenolone to various neurosteroids. gabarx.com |

| Mouse | Neuronal Cultures | Reduction of Oxidative Stress & Tau-hyperphosphorylation | Protective effects observed against Aβ-induced toxicity. nih.gov |

In Vitro-In Vivo Correlation (IVIVC)

An in vitro-in vivo correlation (IVIVC) aims to establish a predictive relationship between in vitro properties (like dissolution or metabolic rate) and in vivo pharmacokinetic parameters (like plasma concentration). A strong IVIVC can streamline drug development by allowing in vitro tests to serve as a surrogate for in vivo studies.

For etifoxine, a clear correlation exists between the metabolic pathways identified in vitro and the metabolites detected in vivo. The N-deethylation of etifoxine observed in in vitro liver preparations is consistently reflected in vivo. researchgate.net For example, after administering an anxiolytic-like dose of etifoxine to rats, plasma and brain concentrations of the parent drug and its downstream neurosteroid products were within the micromolar range, which is consistent with the IC50 values observed for its receptor interactions in vitro. gabarx.com This provides a relevant correlation, suggesting that the concentrations achieved in the living organism are sufficient to produce the effects observed in laboratory assays. gabarx.com

Furthermore, the neuroprotective and neurotrophic effects of etifoxine and its metabolite, desethyl-etifoxine, have been demonstrated in both in vitro (neuronal cultures) and in vivo (animal models of neuronal injury) settings. nih.gov In vitro, etifoxine protects neuronal cultures from toxicity, while in vivo, it alleviates memory impairments and reduces markers of oxidative stress in the hippocampus of mice. nih.gov This parallel between the cellular effects and the organismal outcomes strengthens the IVIVC for the pharmacological activity of etifoxine and its metabolites. Studies have confirmed that metabolites predicted from in vitro systems, such as N-desethyl etifoxine, are indeed found in in vivo samples, validating the use of these laboratory models for predicting the metabolic fate of the drug. researchgate.net

| Parameter | In Vitro Observation (Preclinical) | In Vivo Confirmation (Preclinical) | Correlation Strength |

|---|---|---|---|

| Primary Metabolism | Deethylation is a major pathway for etifoxine in equine and rat liver preparations. researchgate.net | N-desethyl etifoxine is a major metabolite detected in rats following administration. nih.gov | High |

| Pharmacological Activity | Etifoxine and N-desethyl etifoxine show neuroprotective effects in neuronal cultures. nih.gov | Etifoxine administration improves neurological outcomes and reduces neuronal damage in animal models of brain injury. nih.govmdpi.com | High |

| Effective Concentration | Etifoxine inhibits receptor binding with an IC50 in the micromolar range in rat forebrain membranes. gabarx.com | Plasma and brain concentrations of etifoxine reach the micromolar range after an anxiolytic-like dose in rats. gabarx.com | High |

Molecular and Cellular Investigations of N Desethyl Etifoxine Intrinsic Activity Studies

Research into Direct Molecular Interactions and Receptor Binding Affinities in In Vitro Systems.unipi.itd-nb.infoscbt.com

N-Desethyl Etifoxine (B195894), like its parent compound, is understood to exert its effects through a dual mechanism of action, primarily involving the modulation of GABAergic neurotransmission. nih.gov

Translocator Protein (TSPO) Binding: In addition to its direct effects on GABA-A receptors, N-Desethyl Etifoxine also interacts with the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor. nih.govkoreamed.org TSPO is located on the outer mitochondrial membrane and is involved in the transport of cholesterol, which is the rate-limiting step in the synthesis of neurosteroids. nih.govnih.gov By binding to TSPO, etifoxine and its metabolite can stimulate the production of neurosteroids such as allopregnanolone (B1667786). nih.govkoreamed.org These neurosteroids are potent positive allosteric modulators of GABA-A receptors, thus indirectly enhancing GABAergic inhibition. nih.gov

Research has indicated that while etifoxine has a relatively low binding affinity for TSPO compared to other ligands, its ability to enhance neurosteroidogenesis is potent. nih.gov One study highlighted that the residence time of a ligand at the TSPO binding site may be a more relevant predictor of its neurosteroidogenic efficacy than its binding affinity alone. unipi.itnih.gov

Below is a table summarizing the binding affinities of etifoxine for different TSPO radioligand binding sites. While specific data for N-Desethyl Etifoxine is limited in this direct comparison, the data for etifoxine provides insight into the general characteristics of this class of compounds.

Table 1: Binding Affinity of Etifoxine at TSPO Sites

| Radioligand | Etifoxine K i (μM) | Reference |

|---|---|---|

| [ 3 H]Ro5-4864 | 9.0 ± 0.9 | unipi.it |

| [ 3 H]PK11195 | Low affinity | unipi.itnih.gov |

Studies on Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms in Model Cell Lines

Cellular Uptake and Distribution: As a metabolite of etifoxine, N-Desethyl Etifoxine is formed within the liver. nih.gov From there, it is distributed throughout the body via the bloodstream. Being a lipophilic molecule, it is expected to readily cross cell membranes to reach its intracellular targets. After oral administration of etifoxine, it is rapidly absorbed and metabolized, with the active metabolite N-Desethyl Etifoxine appearing quickly and reaching its maximum concentration in approximately 4 hours. gabarx.com The half-life of N-Desethyl Etifoxine is notably longer than its parent compound, at around 20 hours compared to approximately 6 hours for etifoxine. nih.govnih.gov This suggests a prolonged presence and activity of the metabolite in the body.

The distribution of N-Desethyl Etifoxine would likely lead it to various tissues, including the central nervous system where it exerts its anxiolytic effects. Its ability to cross the blood-brain barrier is crucial for its action on neuronal cells. Once inside the cells, it would need to reach the mitochondria to interact with TSPO.

Efflux Mechanisms: Efflux transporters, such as P-glycoprotein, are part of a family of ATP-binding cassette (ABC) transporters that actively pump substances out of cells. medchemexpress.com These transporters can limit the intracellular concentration of drugs and their metabolites. While specific studies on the interaction of N-Desethyl Etifoxine with efflux transporters are not extensively detailed in the provided search results, it is a general mechanism that can influence the efficacy of many centrally acting drugs. The metabolism of N-Desethyl Etifoxine would eventually lead to more water-soluble compounds that can be more easily excreted from the body, primarily via the urine. nih.gov

Modulation of Key Biochemical Pathways and Signal Transduction Cascades by N-Desethyl Etifoxine in Cellular Research Models

The interaction of N-Desethyl Etifoxine with its molecular targets initiates a cascade of downstream effects on various biochemical pathways and signal transduction systems.

Neurosteroidogenesis Pathway: A key pathway modulated by N-Desethyl Etifoxine is the synthesis of neurosteroids. nih.gov By binding to TSPO on the mitochondrial membrane, it facilitates the transport of cholesterol into the mitochondria. nih.govkoreamed.org Inside the mitochondria, the enzyme P450scc converts cholesterol to pregnenolone (B344588), the precursor for all other neurosteroids. nih.gov Pregnenolone is then further metabolized to compounds like allopregnanolone, which, as mentioned, are potent positive allosteric modulators of GABA-A receptors. nih.govdovepress.com This stimulation of neurosteroid synthesis represents an indirect and significant mechanism by which N-Desethyl Etifoxine enhances GABAergic neurotransmission.

Neuroprotective Pathways: Research has also suggested that N-Desethyl Etifoxine possesses neuroprotective properties. In in vitro studies using cortical neurons, N-Desethyl Etifoxine was shown to have a protective effect against glutamate-induced excitotoxicity. google.com At a concentration of 10 μM, it was found to oppose the decrease in neurofilament density caused by glutamate, suggesting a role in maintaining neuronal structural integrity. google.com This neuroprotective action could be linked to its modulation of GABAergic activity, which can counteract excessive neuronal excitation, as well as potentially through other cellular mechanisms.

Modulation of Other Pathways: Recent research has also explored the effects of etifoxine on other metabolic pathways. For instance, in a mouse model of obesity, etifoxine administration was found to reverse weight gain and alter the gut microbiome. researchgate.net It influenced pathways related to butanoate and sphingolipid metabolism, suggesting broader effects on host and microbial metabolic processes. researchgate.net While this research was conducted with etifoxine, the significant presence and long half-life of its active metabolite, N-Desethyl Etifoxine, suggest it would play a substantial role in these observed effects.

The table below provides a summary of the observed effects of N-Desethyl Etifoxine on key cellular pathways.

Table 2: Effects of N-Desethyl Etifoxine on Cellular Pathways

| Cellular Pathway | Observed Effect | Model System | Reference |

|---|---|---|---|

| Glutamate-induced excitotoxicity | Protective; opposed the decrease in neurofilament density | Cortical neuron culture | google.com |

| Neurosteroidogenesis | Stimulation (inferred from etifoxine's mechanism) | - | nih.govnih.gov |

Strategic Applications of N Desethyl Etifoxine D5 in Specialized Preclinical Research Models

Utilization in Animal Models for Advanced Pharmacokinetic and Metabolic Disposition Studies

The application of N-Desethyl Etifoxine-d5 is crucial in animal models to precisely delineate the pharmacokinetic profile and metabolic fate of etifoxine (B195894). Etifoxine is known to be rapidly metabolized in the liver into several metabolites, with N-desethyl etifoxine (diethyletifoxine) being a significant active metabolite. nih.govnih.gov The parent drug, etifoxine, has an elimination half-life of about 6 hours, while its active metabolite, N-desethyl etifoxine, has a much longer half-life of approximately 20 hours. wikipedia.org

In preclinical animal studies, such as those conducted in rats, this compound is used as an internal standard to quantify the concentrations of etifoxine and its non-deuterated counterpart, N-desethyl etifoxine, in various biological matrices like plasma, brain tissue, and urine. gabarx.com This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of etifoxine. For instance, studies in rats have shown that etifoxine administration leads to increased levels of neurosteroids like allopregnanolone (B1667786) in the brain and plasma, and this compound allows for the accurate correlation of these pharmacodynamic effects with the pharmacokinetic profile of the parent drug and its active metabolite. nih.govgabarx.com

The use of deuterated standards like this compound is preferred because they have nearly identical chemical and physical properties to the analyte being measured, but are distinguishable by their mass-to-charge ratio in a mass spectrometer. clearsynth.comscispace.com This co-elution during chromatography helps to compensate for variations in sample preparation and matrix effects, which can interfere with the analysis of complex biological samples. texilajournal.com

Table 1: Pharmacokinetic Parameters of Etifoxine and its Active Metabolite in Humans

| Parameter | Etifoxine | N-Desethyl Etifoxine (Diethyletifoxine) |

| Time to Peak Concentration (Tmax) | 2–3 hours nih.govnih.gov | - |

| Elimination Half-life (t½) | ~6 hours nih.govwikipedia.org | ~20 hours nih.govwikipedia.org |

| Bioavailability | ~90% nih.govwikipedia.org | - |

| Protein Binding | 88–95% nih.govwikipedia.org | - |

| Primary Route of Excretion | Urine (as metabolites) nih.govwikipedia.org | Urine (as metabolites) nih.govwikipedia.org |

Data derived from human studies.

Deployment in Advanced In Vitro Systems for Comprehensive Drug Metabolism and Drug-Drug Interaction Research

In advanced in vitro systems, such as human liver microsomes, this compound plays a vital role in studying the metabolic pathways of etifoxine and its potential for drug-drug interactions. Etifoxine is metabolized in the liver through processes like de-ethylation and oxidation, followed by glucuronidation. researchgate.net The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is implicated in the metabolism of etifoxine. zynapte.com

By using this compound as an internal standard, researchers can accurately quantify the formation of N-desethyl etifoxine and other metabolites in in vitro assays. This allows for the identification of the specific CYP enzymes responsible for etifoxine's metabolism. Understanding which enzymes are involved is critical for predicting potential drug-drug interactions. For example, if etifoxine is metabolized by CYP3A4, co-administration with other drugs that are also substrates, inducers, or inhibitors of CYP3A4 could alter the plasma concentrations of etifoxine and potentially lead to changes in its efficacy or side effect profile. zynapte.comdrugbank.com

In vitro studies using cell models, such as PC12 cells, have also been employed to investigate the neuroprotective and neurotrophic effects of etifoxine. spandidos-publications.com While this compound's primary role is in quantitative analysis, the data obtained using this standard in various in vitro models helps to build a comprehensive understanding of etifoxine's mechanisms of action at the cellular level. For example, research has explored its effects on glial-derived neurotrophic factor (GDNF) induced neurite outgrowth and its potential to prevent neurotoxicity in models of Alzheimer's disease. spandidos-publications.comnih.gov

Table 2: Application of this compound in In Vitro Research

| In Vitro System | Research Focus | Role of this compound | Key Findings |

| Human Liver Microsomes | Metabolic pathway elucidation | Internal standard for quantifying metabolite formation | Etifoxine undergoes N-deethylation, and CYP enzymes are involved. researchgate.netzynapte.com |

| Recombinant CYP Enzymes | Drug-drug interaction potential | Internal standard for measuring enzyme inhibition/induction | Identifies specific CYP isoforms (e.g., CYP3A4) interacting with etifoxine. zynapte.com |

| Neuronal Cell Cultures (e.g., PC12) | Neurotrophic and neuroprotective effects | Supports quantification of etifoxine and metabolites in cell lysates/media | Etifoxine can promote neurite outgrowth and protect against Aβ-induced toxicity. spandidos-publications.comnih.gov |

Development and Validation of Specific Bioanalytical Assays and Biomarker Quantification in Preclinical Settings

The development and validation of robust bioanalytical assays are fundamental for preclinical drug development and are mandated by regulatory agencies. europa.euich.org this compound is instrumental in the creation of such assays for etifoxine and its metabolites, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis. scispace.com During method validation, parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability are rigorously assessed to ensure the reliability of the data. ich.org The inclusion of this compound helps to meet the stringent requirements for these validation parameters. It ensures that any variability during sample processing or instrumental analysis affects both the analyte and the internal standard equally, thus leading to a more accurate final concentration measurement. texilajournal.com

For example, a validated LC-MS/MS assay using a deuterated internal standard can achieve a wide linear range and a low limit of quantification, making it suitable for measuring the low concentrations of etifoxine and its metabolites typically found in preclinical pharmacokinetic studies. These validated methods are then applied to quantify biomarkers of etifoxine's effect, such as neurosteroid levels, providing a crucial link between drug exposure and pharmacodynamic response in preclinical models. nih.gov

Table 3: Typical Validation Parameters for a Bioanalytical Method Using this compound

| Validation Parameter | Description | Importance of this compound |

| Accuracy | The closeness of the determined value to the true value. | Corrects for systematic errors in sample preparation and analysis. |

| Precision | The degree of scatter in results from multiple analyses of the same sample. | Minimizes variability introduced during the analytical process. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | Ensures that the signal detected is unique to the analyte and not from interfering substances. |

| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be reliably quantified. | Helps achieve low detection limits required for pharmacokinetic studies. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting substances. | Compensates for ion suppression or enhancement from biological matrix components. texilajournal.com |

| Stability | The chemical stability of the analyte in the biological matrix under different conditions. | Used to confirm that the analyte does not degrade during sample storage and processing. |

Based on general principles of bioanalytical method validation. europa.euich.org

Future Trajectories and Advanced Research Paradigms for N Desethyl Etifoxine D5

Innovations in Isotope Labeling Technologies and Their Evolving Role in Drug Metabolism Research

Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) research. nuvisan.com The use of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows researchers to track molecules through complex biological systems with high precision. acs.orgmusechem.com For a compound like N-Desethyl Etifoxine-d5, these technologies are essential for its primary function as an internal standard in quantitative mass spectrometry assays. However, the role of isotope labeling is expanding far beyond this application due to continuous innovation.

Recent advancements have been focused on creating more efficient, selective, and versatile methods for incorporating isotopes into molecules. musechem.com Techniques such as late-stage functionalization and hydrogen isotope exchange (HIE) catalyzed by iridium or ruthenium complexes have become more sophisticated, allowing for the introduction of deuterium into complex molecules at later stages of synthesis. musechem.comacs.org These innovations streamline the development process for deuterated compounds. adesisinc.com

The evolving role of these technologies in drug metabolism research is significant. They are used to:

Elucidate Metabolic Pathways: By administering a labeled drug, scientists can trace its transformation into various metabolites, helping to build a comprehensive metabolic map. acs.orgnih.govsymeres.com

Investigate Kinetic Isotope Effects (KIE): The strategic placement of a deuterium atom at a site of metabolism can slow down the bond-breaking process by metabolic enzymes (e.g., Cytochrome P450s). nih.govinformaticsjournals.co.in Studying this effect provides insights into reaction mechanisms and can be used to design drugs with improved metabolic stability. nih.govresearchgate.net

Quantify Metabolites with High Accuracy: SIL internal standards, like this compound, are considered the gold standard in bioanalysis because they behave almost identically to the analyte during sample extraction and analysis, correcting for variability and improving accuracy. nuvisan.comnih.gov

Support Human ADME Studies: The use of stable isotopes is preferred in human studies, especially early "first-in-human" trials, due to their safety compared to radioactive isotopes. musechem.comresearchgate.net

| Technology/Isotope | Primary Application in Drug Metabolism | Key Advantage |

|---|---|---|

| Deuterium (²H) Labeling | Internal standards for MS, probing Kinetic Isotope Effects (KIE), improving metabolic stability. nih.govresearchgate.net | Minimal impact on chemical properties; can significantly alter metabolic rates at the labeled site. informaticsjournals.co.in |

| Carbon-13 (¹³C) Labeling | Metabolic flux analysis, metabolite identification in untargeted metabolomics. nih.govtandfonline.com | Carbon backbone tracing provides direct insight into pathway utilization and biosynthesis. tandfonline.com |

| Nitrogen-15 (¹⁵N) Labeling | Tracing the fate of nitrogen-containing compounds (e.g., amino acids, nucleic acids). symeres.com | Essential for studying pathways involving nitrogen-based transformations. |

| Hydrogen Isotope Exchange (HIE) | Late-stage introduction of deuterium or tritium (B154650) into drug candidates. musechem.com | Allows for labeling of complex molecules without requiring a complete re-synthesis. acs.org |

Integration of Computational Chemistry and In Silico Modeling for Predicting Metabolic Fate and Interactions of Deuterated Compounds

Computational chemistry and in silico modeling are becoming indispensable tools for predicting how drugs and their metabolites are processed in the body. nih.gov These models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound before it is even synthesized, saving significant time and resources. nih.govresearchgate.net For deuterated compounds like this compound, these computational approaches can be particularly insightful.

In silico tools can predict the sites on a molecule most likely to be metabolized (Sites of Metabolism, or SoMs). mdpi.com This is crucial for deuteration strategies; by identifying a metabolic "soft spot," chemists can strategically place deuterium atoms to slow down metabolism, a tactic used to improve a drug's pharmacokinetic profile. nih.govplos.org Furthermore, models are being developed that can quantitatively predict the magnitude of the KIE, although this remains a complex challenge as the effect depends on the specific enzyme, substrate, and reaction type. nih.govplos.org

Quantum chemistry methods are being applied to understand the subtle electronic differences between C-H and C-D bonds, which are responsible for the KIE. jsps.go.jp By modeling the transition states of metabolic reactions, researchers can gain a deeper understanding of why deuteration at a specific position alters the metabolic profile. mdpi.comjsps.go.jp Machine learning and AI are also being integrated to analyze large datasets from both computational and experimental studies, building more accurate predictive models for the pharmacokinetics of deuterated drugs. jsps.go.jp

| Model/Approach | Predicted Parameter | Relevance to Deuterated Compounds |

|---|---|---|

| Site of Metabolism (SoM) Prediction | Identifies atoms/bonds most susceptible to enzymatic metabolism. mdpi.com | Guides the strategic placement of deuterium to block or slow metabolism at specific sites. plos.org |

| QSAR (Quantitative Structure-Activity Relationship) | Predicts ADME properties based on molecular descriptors. researchgate.net | Can be adapted to include descriptors for isotopic substitution to predict changes in properties like lipophilicity and clearance. informaticsjournals.co.in |

| Molecular Docking | Simulates the binding of a molecule to a metabolic enzyme (e.g., CYP3A4). plos.org | Helps predict if the deuterated compound will bind differently and whether C-D bond cleavage is part of the rate-limiting step. plos.org |

| Quantum Mechanics (QM) Modeling | Calculates bond energies and reaction transition states. jsps.go.jp | Provides a fundamental understanding and prediction of the Kinetic Isotope Effect (KIE). jsps.go.jp |

Expanding the Utility of Deuterated Metabolites in Translational Pharmacokinetics and Early Drug Discovery Processes

The application of deuterated metabolites is expanding beyond their use as simple analytical standards. They are becoming integral tools in translational pharmacokinetics and early-stage drug discovery. musechem.comsymeres.com Translational pharmacokinetics aims to bridge the gap between preclinical data and human clinical outcomes, and deuterated compounds are proving vital in this endeavor.

In early drug discovery, deuteration is used as a medicinal chemistry strategy to improve the properties of lead compounds. adesisinc.comnih.gov If a promising molecule suffers from rapid metabolism, creating a deuterated version can improve its metabolic stability, leading to a longer half-life and better drug exposure. symeres.comresearchgate.net This can potentially translate into a more effective drug that requires lower or less frequent dosing. nih.gov Deucravacitinib, a recently approved drug, is a prime example of a de novo deuterated drug designed to have superior properties from the outset. nih.gov

Deuterated metabolites like this compound are also critical for "microdosing" studies in humans. openmedscience.com These studies involve administering a very low, sub-therapeutic dose of a drug to evaluate its human pharmacokinetics early in the development process. openmedscience.com Using a highly sensitive analytical method that relies on a deuterated internal standard allows for the accurate measurement of the tiny concentrations of the drug in the body. nih.gov This provides crucial human-specific data that can de-risk the progression to larger, more expensive clinical trials. musechem.comopenmedscience.com

Methodological Challenges and Emerging Opportunities in the Comprehensive Characterization of Deuterated Metabolites in Complex Biological Systems

Despite their utility, the comprehensive characterization of deuterated metabolites in complex biological matrices like plasma or urine is not without its challenges. One significant issue is the potential for "metabolic switching" or "shunting". nih.govmusechem.com When metabolism is blocked at a deuterated site, the metabolic machinery of the body may shift to an alternative, previously minor pathway. musechem.com This can lead to the formation of unexpected metabolites, which must be identified and characterized to ensure the drug's safety.

Another challenge is the analytical complexity of distinguishing the deuterated metabolite from its endogenous, non-labeled counterpart and from potential background interferences. researchgate.net While high-resolution mass spectrometry (HRMS) is powerful, factors like ion suppression in the mass spectrometer and chromatographic co-elution with other molecules can complicate accurate quantification. nih.govacs.org Furthermore, the synthesis of deuterated compounds can be complex and costly, particularly ensuring high isotopic purity and placing the label at the correct position. musechem.com

However, these challenges are being met with emerging opportunities and technological advancements:

Advanced Analytical Platforms: The combination of ultra-high-performance liquid chromatography (UHPLC) with HRMS provides exceptional separation and detection capabilities, allowing for the confident identification and quantification of metabolites even in highly complex samples. openmedscience.comacs.org

Untargeted Metabolomics: Stable isotope labeling is being integrated with untargeted metabolomics workflows. tandfonline.comnih.gov By administering a labeled precursor, researchers can use specialized software to automatically detect all downstream metabolites that have incorporated the label, providing a global view of metabolic pathways and helping to identify unexpected products from metabolic switching. acs.orgnih.gov

Improved Synthetic Methods: Ongoing research in catalysis and synthetic chemistry is making the synthesis of deuterated compounds more efficient and cost-effective. acs.orgadesisinc.com

Q & A

Basic Research Questions

Q. How is N-Desethyl Etifoxine-d5 synthesized and validated for isotopic purity in preclinical studies?

- Methodological Answer : this compound is synthesized via deuterium labeling at specific positions of the parent compound (Etifoxine) using deuterated reagents. Isotopic purity (>99%) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation and absence of unlabeled impurities. For example, HRMS analysis would target molecular ions at m/z corresponding to the deuterated mass shift, while NMR would identify proton-deuterium exchange patterns .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile).

- Mass spectrometry : Electrospray ionization (ESI) in positive mode, monitoring transitions such as m/z 325.2 → 280.1 (quantifier) and 325.2 → 210.0 (qualifier) for this compound.

- Validation : Ensure linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .

Q. How do researchers distinguish this compound from its non-deuterated analog in metabolic studies?

- Methodological Answer : Deuterium labeling introduces a mass shift detectable via MS. For instance, in full-scan MS mode, this compound will exhibit a +5 Da shift compared to the non-deuterated form. Retention time alignment with reference standards (e.g., Cayman Chemical’s deuterated standards) further ensures specificity .

Advanced Research Questions

Q. What experimental designs address discrepancies in GABAA receptor binding data between in vitro and in vivo models for this compound?

- Methodological Answer :

- In vitro : Use recombinant α1β2γ2 GABAA receptors in patch-clamp assays to measure potentiation of GABA currents.

- In vivo : Employ behavioral models (e.g., elevated plus maze for anxiolysis) with pharmacokinetic (PK) sampling to correlate plasma/brain concentrations with efficacy.

- Resolution of discrepancies : Consider factors like blood-brain barrier penetration, active metabolites (e.g., N-Desethyl Etifoxine), and protein binding. Radiolabeled analogs (e.g., <sup>3</sup>H-N-Desethyl Etifoxine-d5) can track tissue distribution .

Q. How can researchers optimize LC-MS/MS parameters to resolve co-eluting isomers of this compound and its metabolites?

- Methodological Answer :

- Chromatographic optimization : Adjust column temperature (e.g., 40°C), mobile phase pH, or use alternative stationary phases (e.g., HILIC).

- MS/MS differentiation : Leverage unique fragment ions. For example, if isomers share parent ions, compare collision-induced dissociation (CID) patterns or use ion mobility spectrometry for additional separation .

Q. What statistical approaches are suitable for analyzing dose-response relationships of this compound in heterogeneous cell populations?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and Hill coefficients.

- Population variability : Use mixed-effects models to account for inter-cell variability.

- Validation : Bootstrap resampling or Bayesian hierarchical models to assess parameter uncertainty .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting potency values for this compound reported across studies?

- Methodological Answer :

- Standardize assays : Use identical receptor subtypes (e.g., α1β3γ2 vs. α2β3γ2) and buffer conditions (e.g., Cl<sup>−</sup> concentration).

- Reference controls : Include positive controls (e.g., diazepam for GABAA assays) to normalize data.

- Meta-analysis : Apply weighted means to reconcile differences, accounting for sample sizes and assay precision .

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Documentation : Publish detailed synthetic routes, including reaction temperatures, solvent ratios, and purification steps (e.g., HPLC gradients).

- Inter-lab validation : Share batches for cross-lab MS/NMR analysis and round-robin testing.

- Open data : Deposit raw spectral data in repositories like ChemSpider or PubChem .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.